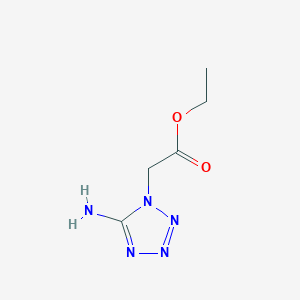

ethyl (5-amino-1H-tetrazol-1-yl)acetate

Overview

Description

Ethyl (5-amino-1H-tetrazol-1-yl)acetate is a chemical compound with the molecular formula C5H9N5O2 and a molecular weight of 171.16 g/mol It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom

Biochemical Analysis

Biochemical Properties

Ethyl (5-amino-1H-tetrazol-1-yl)acetate plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it has been reported to affect the activity of glutaminyl cyclase, an enzyme involved in the post-translational modification of proteins . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the transition states of biochemical reactions.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with certain enzymes can lead to changes in the phosphorylation states of proteins, thereby modulating signal transduction pathways. Additionally, this compound can impact gene expression by influencing the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . This inhibition can lead to downstream effects on cellular processes, such as altered gene expression and metabolic flux.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular processes, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage and impaired organ function.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells . For example, the compound may be metabolized by enzymes involved in amino acid synthesis, leading to changes in the concentrations of key metabolic intermediates.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of this compound can influence its biochemical activity and interactions with other biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5-amino-1H-tetrazol-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 5-amino-1H-tetrazole. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or dimethylformamide. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-amino-1H-tetrazol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The ethyl ester group can be substituted with other functional groups, such as amides or acids.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as amines or carboxylic acids in the presence of catalysts like palladium on carbon are employed.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Hydrazine derivatives.

Substitution: Amides, acids, or other ester derivatives.

Scientific Research Applications

Ethyl (5-amino-1H-tetrazol-1-yl)acetate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioisostere in drug design.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for various chemical reactions

Mechanism of Action

The mechanism of action of ethyl (5-amino-1H-tetrazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a bioisostere, mimicking the structure and function of other biologically active molecules. This allows it to bind to receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

5-Amino-1H-tetrazole: A precursor in the synthesis of ethyl (5-amino-1H-tetrazol-1-yl)acetate.

Ethyl 1H-tetrazole-5-acetate: A structurally similar compound with different functional groups.

5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Another tetrazole derivative with potential biological activities

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. Its ethyl ester group allows for easy modification, making it a versatile intermediate in synthetic chemistry .

Biological Activity

Ethyl (5-amino-1H-tetrazol-1-yl)acetate, a compound characterized by its tetrazole structure, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

This compound (CAS 21744-57-0) is synthesized through the reaction of ethyl aminoacetate hydrochloride with sodium hydroxide and cyanogen azide. This compound serves as an important intermediate in the synthesis of various energetic materials, including 2-(5-nitroiminotetrazol-1-yl)acetic acid, which is utilized in propellant formulations .

Enzyme Interactions

The compound exhibits significant interactions with various enzymes. Notably, it has been shown to affect glutaminyl cyclase activity, which plays a crucial role in post-translational protein modifications. Such interactions can lead to alterations in protein phosphorylation states and subsequently modulate signal transduction pathways.

Cellular Effects

This compound influences several cellular processes:

- Cell Signaling : The compound can modulate gene expression by affecting transcription factors and regulatory proteins.

- Metabolism : Its interaction with enzymes can lead to changes in metabolic pathways within cells.

The mechanism of action involves binding interactions with specific biomolecules. This compound can act as either an enzyme inhibitor or activator, depending on the context. For instance, it has been noted for its ability to inhibit certain enzymes by occupying their active sites, thereby preventing substrate access .

In Vitro Studies

Several studies have highlighted the potential of tetrazole derivatives as anticancer agents. For example, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols were evaluated for their ability to destabilize microtubules and inhibit cancer cell proliferation. Among these compounds, some exhibited potent activity against various cancer cell lines such as SGC-7901 and A549 .

Toxicological Assessments

In toxicity studies involving animal models, this compound demonstrated a No Observed Adverse Effect Level (NOAEL) of 623 mg/kg/day during subacute testing. No significant adverse effects were noted at this dosage level, indicating a favorable safety profile for further exploration in therapeutic applications .

Anticancer Activity

One notable study involved the synthesis of 5-substituted tetrazoles that were evaluated for their antiproliferative effects on cancer cells. These compounds showed promising results in inhibiting cell growth and disrupting microtubule dynamics, suggesting that this compound could be a valuable scaffold for developing new anticancer therapies .

Energetic Materials Development

The compound's role as a precursor in the synthesis of energetic materials has also been investigated. Its derivatives have shown potential as insensitivity explosives with favorable detonation properties, highlighting its utility beyond biological applications .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Interaction | Affects glutaminyl cyclase; alters phosphorylation states |

| Cellular Signaling | Modulates gene expression through transcription factors |

| Anticancer Potential | Demonstrated efficacy against various cancer cell lines |

| Toxicity Profile | NOAEL identified at 623 mg/kg/day without significant adverse effects |

| Role in Energetic Materials | Serves as an intermediate for synthesizing new energetic compounds |

Properties

IUPAC Name |

ethyl 2-(5-aminotetrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O2/c1-2-12-4(11)3-10-5(6)7-8-9-10/h2-3H2,1H3,(H2,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKHCKBSEQKYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=NN=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299855 | |

| Record name | ethyl (5-amino-1H-tetrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21744-57-0 | |

| Record name | Ethyl 5-amino-1H-tetrazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21744-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 133280 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021744570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21744-57-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl (5-amino-1H-tetrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl(5-amino-1H-tetrazol-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How is ethyl 2-(5-aminotetrazol-1-yl)acetate synthesized and what is its role in the production of energetic materials?

A1: Ethyl 2-(5-aminotetrazol-1-yl)acetate is synthesized by reacting ethyl aminoacetate hydrochloride with sodium hydroxide and cyanogen azide. [] This compound serves as a key intermediate in the synthesis of 2-(5-nitroiminotetrazol-1-yl)acetic acid, a precursor for energetic materials. The reaction involves treating ethyl 2-(5-aminotetrazol-1-yl)acetate with 100% nitric acid, leading to the substitution of the amino group with a nitroimino group. [] The resulting 2-(5-nitroiminotetrazol-1-yl)acetic acid can then be used to form energetic salts with nitroiminotetrazolate and carboxylate anions. [] These salts exhibit potential as energetic materials due to their calculated detonation properties and insensitivity to impact. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.